4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate
CAS No.: 877642-93-8
Cat. No.: VC7578336
Molecular Formula: C20H12ClN3O5S3
Molecular Weight: 505.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877642-93-8 |
|---|---|
| Molecular Formula | C20H12ClN3O5S3 |
| Molecular Weight | 505.96 |
| IUPAC Name | [4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chlorobenzoate |
| Standard InChI | InChI=1S/C20H12ClN3O5S3/c21-13-5-2-1-4-12(13)18(27)29-15-9-28-11(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-6-3-7-30-16/h1-9H,10H2,(H,22,23,26) |
| Standard InChI Key | VXNINISFHWYJSU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)Cl |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multi-step processes, including:
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Condensation Reactions: Between thiophene-2-carboxylic acid and 1,3,4-thiadiazole derivatives under dehydrating conditions to form intermediates.
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Thioetherification: Formation of thioether bonds linking the thiophene and thiadiazole units.
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Esterification: Attaching the benzoate group via ester linkage.
These methods require careful control of reaction conditions to ensure high yields and purity.
Biological Activities
Compounds with thiadiazole and pyran structures often exhibit notable biological activities, including anticancer and antimicrobial properties. The presence of a thiophene ring can enhance electronic properties, potentially influencing biological interactions. While specific data on the antiviral or anticancer activities of this compound is not available, similar compounds have shown promise in these areas.
Research Findings and Future Directions
Research into compounds with similar structures is ongoing, focusing on optimizing synthesis routes, exploring mechanisms of action, and expanding biological testing. The structural similarity to known anticancer agents suggests potential applications in oncology. Future studies should aim to elucidate the precise mechanisms of action and evaluate activity against a broader range of pathogens and cancer types.
Comparison with Similar Compounds
| Compound | Biological Activity | Mechanism/Notes |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Antimicrobial | Inhibition of bacterial growth |
| Benzamide Derivatives | Anticholinesterase | Potential treatment for Alzheimer's disease |
| Thiophene-2-Carboxamido Derivatives | Anticancer | Structural similarity to known anticancer agents |
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